

1,3-Bis(bromomethyl)benzene chemical properties

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Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)benzene

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An In-depth Technical Guide to the Chemical Properties of **1,3-Bis(bromomethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(bromomethyl)benzene, also known as α,α' -dibromo-m-xylene, is a halogenated aromatic compound with significant applications in organic synthesis and materials science. Its bifunctional nature, owing to the two reactive bromomethyl groups in a meta-position on the benzene ring, makes it a versatile building block for a wide array of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Core Chemical Properties

1,3-Bis(bromomethyl)benzene is a white to pale yellow solid at room temperature.^[1] It is characterized by its high reactivity, particularly in nucleophilic substitution reactions, where the bromine atoms serve as excellent leaving groups.^[2]

Physicochemical Data

The fundamental physicochemical properties of **1,3-Bis(bromomethyl)benzene** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	$C_8H_8Br_2$	[2] [3] [4]
Molecular Weight	263.96 g/mol	[1] [2] [3]
CAS Number	626-15-3	[2] [3]
Appearance	White to pale yellow solid/crystalline powder	[1] [5]
Melting Point	74-77 °C	[1] [3] [6]
Boiling Point	135-140 °C at 20 mmHg	[3] [7]
Density	1.778 g/cm ³	[3]
Solubility	Insoluble in water	[7] [8]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.611	[3]
LogP	3.476	[3]

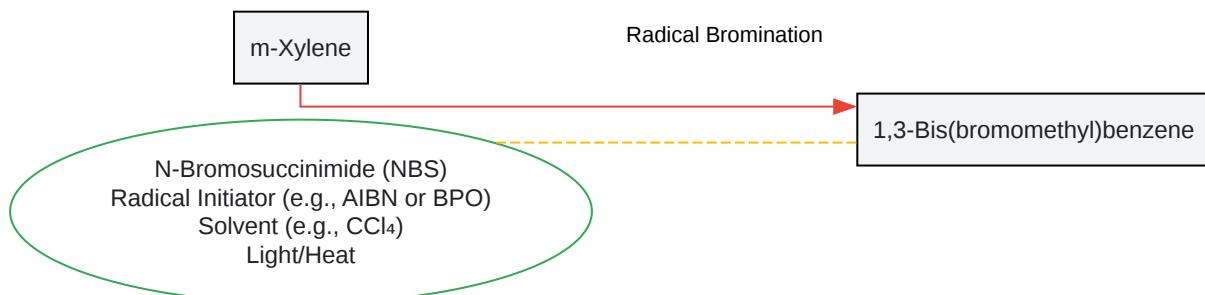
Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,3-Bis(bromomethyl)benzene**.

Spectrum Type	Data	Reference(s)
¹ H NMR	(90 MHz, CDCl ₃): δ 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, -CH ₂ Br)	[9][10]
¹³ C NMR	(CDCl ₃): δ 138.4 (C-1,3), 129.6 (C-2), 129.3 (C-5), 129.1 (C-4,6), 33.0 (-CH ₂ Br)	[9]
IR (KBr)	Key Peaks (cm ⁻¹): 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s)	[9]
Mass Spec	Top Peaks (m/z): 104, 183, 185	[4]

Synthesis and Reactivity

The primary route for synthesizing **1,3-Bis(bromomethyl)benzene** is through the radical bromination of m-xylene.[2] This compound's utility stems from its two reactive benzylic bromide functional groups.

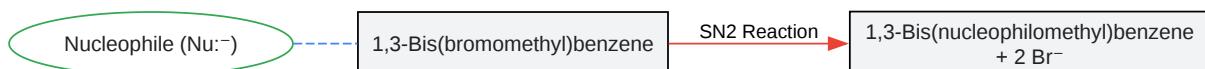


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Caption: Synthesis of **1,3-Bis(bromomethyl)benzene** via radical bromination.

The bromine atoms are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic substitution. This allows the compound to act as a versatile linker

and building block in the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates.[1][2]



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Caption: General reactivity in nucleophilic substitution reactions.

Experimental Protocols

Synthesis of 1,3-Bis(bromomethyl)benzene via Radical Bromination of m-Xylene

This protocol is adapted from established methods for the bromination of xylenes.[11]

Materials:

- m-Xylene (0.2 mole)
- N-Bromosuccinimide (NBS) (0.42 mole)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
- Carbon tetrachloride (CCl₄), dry
- Ice-water
- Saturated sodium bicarbonate solution, ice-cold
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Chloroform or other suitable recrystallization solvent

Equipment:

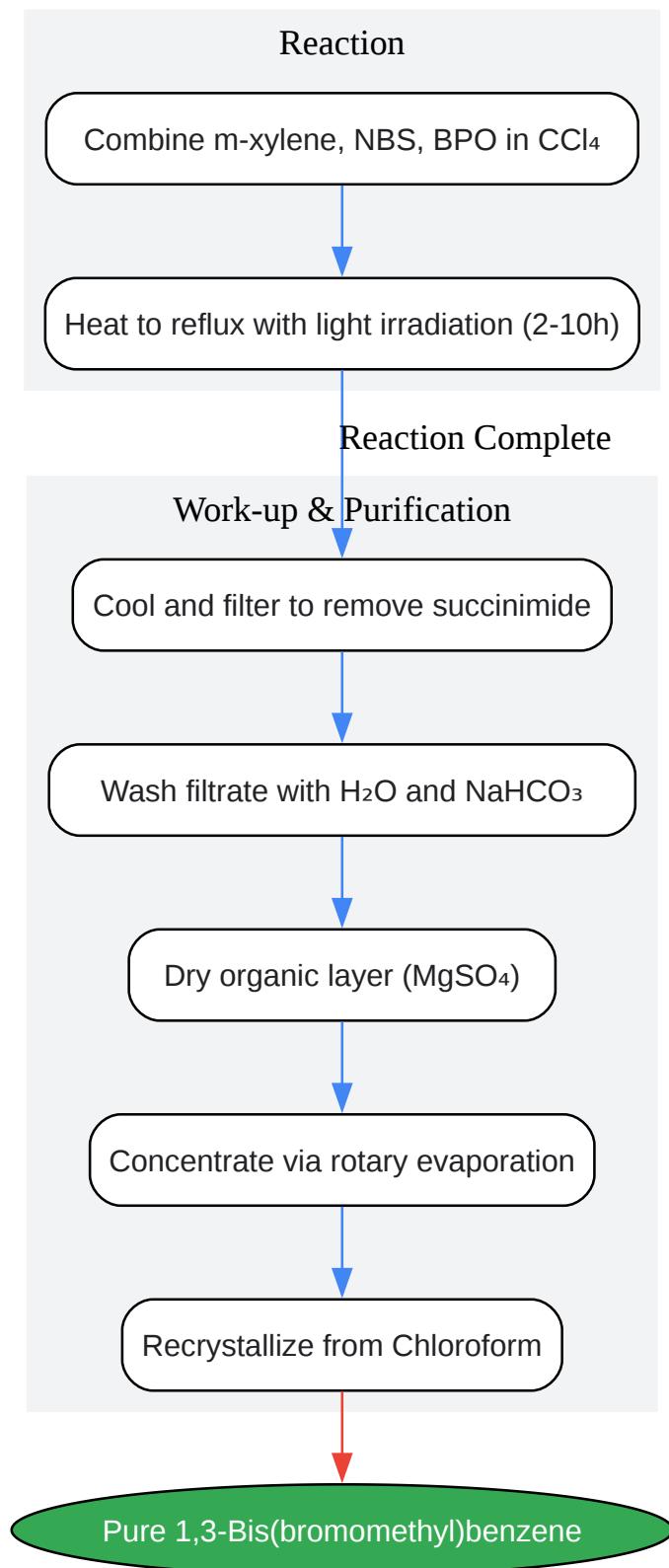
- Two-necked round-bottom flask

- Reflux condenser
- Dropping funnel (optional, for liquid bromine addition)
- Heating mantle
- 500-watt photolamp (for initiation)
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A two-necked flask is charged with m-xylene (0.2 mole), NBS (0.42 mole), a catalytic amount of BPO, and dry carbon tetrachloride. The flask is fitted with a reflux condenser and a magnetic stirrer.
- Initiation: The mixture is heated to reflux while being irradiated with a 500-watt photolamp to initiate the radical reaction.
- Reaction Monitoring: The reaction is monitored by TLC or GC to track the consumption of the starting material and the formation of the product. The reaction typically takes 2-10 hours. [11] The reaction is complete when the denser succinimide byproduct forms a distinct layer.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.
- Aqueous Washing: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water, ice-cold saturated sodium bicarbonate solution, and again with ice-water to remove any remaining acidic byproducts.[11]
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

- Purification: The crude residue is purified by recrystallization from a suitable solvent like chloroform to yield pure **1,3-bis(bromomethyl)benzene** as a white solid.[11]



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Caption: Workflow for synthesis and purification of **1,3-Bis(bromomethyl)benzene**.

Safety and Handling

1,3-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazard Classification: It is classified as "Danger" and is fatal if inhaled (H330) and causes severe skin burns and eye damage (H314).[2][4] It is also a lachrymator (tear-producing agent).[5]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12][13]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept in a dark place and protected from light and moisture.[2][12]
- Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and alcohols.[12][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Applications in Research and Development

The unique structure of **1,3-Bis(bromomethyl)benzene** makes it a valuable intermediate in several areas:

- Pharmaceutical Synthesis: It serves as a scaffold or linker for creating complex molecular architectures found in drug candidates.[1]

- Material Science: Used in the synthesis of polymers and macrocyclic compounds, such as cyclophanes, which can act as molecular cages or receptors.[2]
- Organometallic Chemistry: It has been utilized in the preparation of novel dinuclear half-titanocenes.[7][8]
- Supramolecular Chemistry: Its ability to form rigid bridges between molecular units is exploited in the construction of supramolecular assemblies.[2]

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